molecular formula C23H23N3O3 B5070078 4-(4-nitrophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

4-(4-nitrophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B5070078
M. Wt: 389.4 g/mol
InChI Key: WLAHXIMORDOAIS-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a nitrophenyl group, a pyrrolidinylcarbonyl group, and a cyclopentaquinoline group. These functional groups could potentially influence the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the nitro group on the phenyl ring could potentially make the compound more reactive. The pyrrolidinylcarbonyl group could influence the compound’s polarity and solubility .


Chemical Reactions Analysis

Quinolines undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, reduction, and oxidation . The specific reactions that this compound would undergo would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. Quinoline is a colorless liquid with a boiling point of 237°C and is miscible with most organic solvents .

Future Directions

The future directions for research on this compound could include studying its synthesis, properties, reactivity, and potential applications. Given the biological activities of other quinoline derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-23(25-13-1-2-14-25)20-8-4-7-19-17-5-3-6-18(17)21(24-22(19)20)15-9-11-16(12-10-15)26(28)29/h3-5,7-12,17-18,21,24H,1-2,6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAHXIMORDOAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC3=C2NC(C4C3C=CC4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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